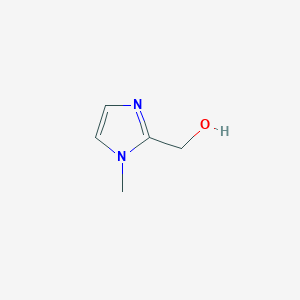

(1-Methyl-1H-imidazol-2-yl)methanol

Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Compounds

(1-Methyl-1H-imidazol-2-yl)methanol belongs to the vast family of heterocyclic compounds, which are organic molecules containing a ring structure with at least two different elements. sciencepublishinggroup.comresearchgate.net Specifically, it is a derivative of imidazole, a five-membered aromatic ring with two nitrogen atoms. ijpsjournal.combiomedpharmajournal.org Imidazole and its derivatives are of immense importance in chemistry and biology, forming the core of many naturally occurring molecules like the amino acid histidine and purines found in nucleic acids. sciencepublishinggroup.comresearchgate.net The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. sciencepublishinggroup.comnih.gov

The chemistry of heterocyclic compounds is a cornerstone of modern organic synthesis, with over 85% of new drugs containing a heterocyclic motif. sciencepublishinggroup.comresearchgate.net The introduction of a methyl group at the 1-position and a methanol (B129727) group at the 2-position of the imidazole ring in (1-Methyl-1H-imidazol-2-yl)methanol creates a versatile platform for further chemical modifications and applications.

Significance of the 1-Methyl-1H-imidazol-2-yl Scaffold in Scientific Inquiry

The 1-Methyl-1H-imidazol-2-yl scaffold, the core structure of the title compound, is a key area of investigation for several reasons. The presence of the N-methyl group prevents the formation of certain intermolecular hydrogen bonds that can occur with unsubstituted imidazoles, influencing its physical and chemical properties. This specific substitution pattern also directs the reactivity of the molecule, making it a valuable synthon, or building block, in organic synthesis.

Research has shown that this scaffold can be synthetically manipulated to create a variety of other functional groups. For instance, derivatives of (1-Methyl-1H-imidazol-2-yl)methanol can be converted into corresponding carbonyl compounds. jst.go.jp This transformation highlights its utility as a "masked" carbonyl group, a stable form that can be unmasked under specific conditions to reveal a reactive aldehyde or ketone functionality. jst.go.jp

Overview of Research Trajectories and Potential Applications

The unique structural features of (1-Methyl-1H-imidazol-2-yl)methanol have opened up several promising avenues of research. In synthetic chemistry, it serves as a crucial intermediate for the preparation of more complex molecules. jst.go.jp Its derivatives are being explored in various catalytic processes.

In medicinal chemistry, the broader class of imidazole derivatives exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. sciencepublishinggroup.comijpsjournal.comnih.gov While specific research on the direct therapeutic applications of (1-Methyl-1H-imidazol-2-yl)methanol is still emerging, its role as a precursor to potentially bioactive molecules is of significant interest. For example, imidazole-based compounds are being investigated as kinase inhibitors for cancer therapy. nih.gov

Furthermore, the coordination chemistry of imidazole derivatives with metal ions is a rich field of study. The nitrogen atoms in the imidazole ring can act as ligands, forming stable complexes with various metals. These metal complexes have potential applications in catalysis and materials science.

Chemical Properties of (1-Methyl-1H-imidazol-2-yl)methanol

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O | sigmaaldrich.com |

| Molecular Weight | 112.13 g/mol | sigmaaldrich.com |

| CAS Number | 17334-08-6 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | CDQDMLWGTVLQEE-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives

| Method | Reagents | Notes | Reference |

| Reaction with Lithiated Imidazole | 2-lithio-1-methyl-1H-imidazole and carbonyl compounds | A common method for preparing various derivatives. | jst.go.jp |

| Reaction with Grignard Reagents | 2-acyl-1H-imidazoles and organometallic reagents | Allows for the introduction of different organic groups. | jst.go.jp |

| Reduction of Acyl Imidazoles | 2-acyl-1H-imidazoles and sodium borohydride (B1222165) | A straightforward method for producing the alcohol functionality. | jst.go.jp |

Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDMLWGTVLQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341524 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17334-08-6 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Imidazol 2 Yl Methanol and Its Derivatives

Direct Synthesis Approaches

Direct methods focus on the construction of the core (1-Methyl-1H-imidazol-2-yl)methanol structure from readily available precursors.

A primary and versatile method for synthesizing (1-Methyl-1H-imidazol-2-yl)methanol and its derivatives involves the reaction of various carbonyl compounds with 2-lithio-1-methyl-1H-imidazole. jst.go.jp This organolithium reagent, generated in situ from 1-methylimidazole (B24206), acts as a potent nucleophile that readily attacks the electrophilic carbon of aldehydes and ketones.

The general reaction involves the treatment of 1-methylimidazole with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to form the lithiated intermediate. Subsequent addition of a carbonyl compound to this solution leads to the formation of a lithium alkoxide, which upon aqueous workup, yields the corresponding alcohol derivative. This approach allows for the introduction of a wide variety of substituents at the carbinol center, depending on the choice of the starting carbonyl compound. jst.go.jp

Table 1: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives from Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol | 85 |

| 2 | Acetophenone | 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanol | 78 |

| 3 | Cyclohexanone | 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol | 80 |

Data sourced from studies on the application of 2-lithio-1-methyl-1H-imidazole in organic synthesis. jst.go.jp

An alternative route to (1-Methyl-1H-imidazol-2-yl)methanol derivatives is the reduction of the corresponding 2-acyl-1H-imidazoles. jst.go.jp This method is particularly useful when the acylimidazole is more accessible than the corresponding aldehyde or ketone. The carbonyl group of the 2-acylimidazole can be selectively reduced using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, offering mild reaction conditions and high chemoselectivity. The reaction is typically carried out in a protic solvent like methanol (B129727). jst.go.jp Alternatively, more potent organometallic reagents such as Grignard reagents or organolithium compounds can be employed. These not only reduce the carbonyl group but also introduce a new alkyl or aryl substituent, leading to the formation of tertiary alcohols. jst.go.jp

A less direct, multi-step approach involves the oxidation of a bis(1-methylimidazol-2-yl)methane precursor. The methylene (B1212753) bridge in this compound can be oxidized to a ketone, yielding bis(1-methylimidazol-2-yl)ketone. acs.org This oxidation can be achieved using various oxidizing agents, often catalyzed by metal complexes. acs.orgresearchgate.net Subsequent reduction of the resulting ketone provides the desired secondary alcohol, (1-methyl-1H-imidazol-2-yl)methanol. This method is part of a broader strategy where bis(heteroaryl)methanes are converted to their corresponding carbinols and ketones. researchgate.net While the direct oxidation of the methane (B114726) to the carbinol can be challenging, the ketone intermediate is readily accessible and can be reduced with high efficiency using standard reducing agents like sodium borohydride.

Advanced synthetic strategies involving cycloaddition reactions can be employed to generate precursors for functionalized imidazole (B134444) alcohols. One such method is the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated 2-acyl imidazoles. acs.org This reaction, when catalyzed by chiral cerium(IV) triflate complexes bearing bis(oxazolinyl)pyridine ligands, proceeds with high enantioselectivity to form isoxazolidine (B1194047) products. acs.org

These isoxazolidine rings are valuable synthetic intermediates. The N-O bond within the ring can be cleaved under reductive conditions (e.g., using zinc in acetic acid) to yield highly functionalized 1,3-amino alcohols. researchgate.net Although this method does not directly produce (1-Methyl-1H-imidazol-2-yl)methanol, it provides a sophisticated route to chiral β-amino alcohol derivatives that retain the core imidazole structure, demonstrating the utility of cycloaddition chemistry in accessing complex imidazole-containing molecules. acs.org

Synthesis of Functionalized Derivatives

The synthesis of specific, functionalized derivatives, particularly chiral ones, often requires specialized catalytic systems and engineered substrates.

Achieving enantioselectivity in the synthesis of chiral molecules is a significant goal in modern organic chemistry. For derivatives of (1-Methyl-1H-imidazol-2-yl)methanol, asymmetric catalysis provides a powerful tool. As mentioned previously, the use of chiral bis(oxazolinyl)pyridine–cerium(IV) triflate complexes is highly effective in catalyzing the enantioselective cycloaddition of nitrones to α,β-unsaturated 2-acyl imidazoles. acs.org

This reaction yields isoxazolidines with excellent control over the stereochemistry (up to 99% enantiomeric excess). The resulting products can then be converted into optically active β'-hydroxy-β-amino acid derivatives. acs.org The success of this method relies on the precise architecture of the chiral catalyst, which creates a defined chiral environment around the metal center, and on substrate engineering, where the 2-acyl imidazole moiety acts as an effective dipolarophile. acs.org This approach highlights a state-of-the-art strategy for accessing complex, chiral molecules derived from the imidazole framework.

Preparation of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol

The introduction of a nitro group at the C5 position of the imidazole ring is a key transformation, often serving as a precursor for further functionalization. The synthesis of (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol can be approached through methods such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen, followed by functional group manipulations.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org This reaction typically involves the reaction of a nitroaromatic compound with a nucleophile bearing a leaving group at the nucleophilic center. organic-chemistry.org

In the context of synthesizing derivatives of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, a VNS reaction can be employed to introduce substituents at the C4 position. For instance, commercially available (1-methyl-5-nitro-1H-imidazol-2-yl)methanol can undergo a VNS reaction to introduce a phenylsulfonylmethyl group at the C4 position. researchgate.net This reaction highlights the utility of VNS in modifying the 5-nitroimidazole scaffold. While a direct VNS reaction on 1-methyl-5-nitro-1H-imidazole with a formaldehyde (B43269) equivalent to directly yield (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol is a plausible synthetic route, specific documented examples with detailed conditions are less common in readily available literature. The general principle of VNS involves the generation of a carbanion from a suitable precursor, which then attacks the electron-deficient imidazole ring.

Chlorination at Position 2

Following the introduction of substituents at other positions of the imidazole ring, the hydroxyl group at the C2-methanol substituent can be converted to a chlorine atom. This transformation is a key step in creating a reactive intermediate for further diversification. A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂). researchgate.netcommonorganicchemistry.com

For example, a 2-hydroxymethyl-5-nitroimidazole derivative can be chlorinated at the exocyclic methylene group using thionyl chloride. researchgate.net The reaction is typically carried out in an inert solvent, and the conditions can be controlled to selectively achieve the desired chlorination. commonorganicchemistry.com The resulting 2-chloromethyl derivative is a valuable intermediate for subsequent nucleophilic substitution reactions. researchgate.net

Multi-step Synthesis of Substituted (1-Methyl-1H-imidazol-2-yl)methanol Analogues

The synthesis of more complex analogues of (1-Methyl-1H-imidazol-2-yl)methanol often requires a multi-step approach. This allows for the precise installation of various substituents on the imidazole ring, leading to a wide range of structurally diverse molecules.

Formation of the Imidazole Ring

The construction of the imidazole ring is a fundamental step in the synthesis of these analogues. Several methods exist for the formation of the imidazole core. One notable approach involves the cyclization of acyclic precursors. For instance, the synthesis of a 4,5-disubstituted imidazole can be achieved through the reaction of an α-haloketone with an amidine or a related nitrogen-containing species.

A specific example is the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which begins with the preparation of 1-(adamantan-1-yl)-2-bromoethanone. nih.gov This α-bromoketone then reacts with isopropylamine (B41738) to form an intermediate which, upon cyclization, yields the substituted imidazole ring. nih.gov This method provides a versatile entry point to imidazoles with specific substitution patterns at the C4 and N1 positions.

Another general strategy for forming the imidazole ring is through the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine, often referred to as the Radziszewski synthesis. This one-pot reaction can be optimized to produce a variety of substituted imidazoles. researchgate.netresearchgate.net

Introduction of Specific Functional Groups (e.g., Chlorophenylthio, Isopropyl, Adamantyl)

Once the imidazole core is established, or during its formation, specific functional groups can be introduced to create the desired analogues.

Isopropyl and Adamantyl Groups: As demonstrated in the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the isopropyl group can be introduced by using isopropylamine as a reactant in the initial steps of the imidazole ring formation. nih.gov The bulky adamantyl group is incorporated from the starting material, 1-acetyladamantane, which is first brominated and then used to construct the imidazole ring. nih.gov This multi-step sequence allows for the precise placement of these sterically demanding groups.

Chlorophenylthio Group: The introduction of a chlorophenylthio group can be achieved through various methods. One approach involves the reaction of a thiol-functionalized imidazole with a suitable chlorophenylating agent. For example, 1-(4-chlorophenyl)-1H-imidazole-2-thiol can be synthesized and potentially serve as a precursor. The thiol group can undergo nucleophilic substitution reactions to form the desired thioether linkage. Alternatively, direct thiolation of the imidazole ring followed by reaction with a chlorophenyl halide could be another viable route.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes is a critical aspect of chemical research, and the optimization of reaction conditions is key to maximizing product yields and minimizing waste. Various parameters can be adjusted to improve the outcome of a reaction, including the choice of solvent, temperature, catalyst, and reaction time.

For the formation of substituted imidazoles in general, studies have shown that the choice of solvent and the use of catalysts can significantly impact the yield. For example, in the synthesis of disubstituted imidazoles, an extensive optimization found that a catalytic amount of aqueous HBr in DMSO at 85 °C was effective for the initial oxidation step, and a mixed solvent system of MeOH/DMSO was optimal for the subsequent condensation. researchgate.net The use of microwave irradiation has also been explored as a green approach to accelerate reaction times and improve yields in the synthesis of substituted imidazoles. researchgate.net

Below is a table summarizing the yields of the multi-step synthesis of a substituted (1-Methyl-1H-imidazol-2-yl)methanol analogue:

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Bromination of 1-acetyladamantane | Bromine, Methanol, -10 °C | Not specified | nih.gov |

| 2 | Amination of 1-(adamantan-1-yl)-2-bromoethanone | Isopropylamine, Ethyl acetate (B1210297), -78 °C | 78% | nih.gov |

| 3 | Imidazole ring formation | N-cyanomethanimidamide, Toluene, Reflux | 78% | nih.gov |

| 4 | Formylation of the imidazole | n-Butyllithium, DMF, -78 °C to rt | 85% | nih.gov |

| 5 | Reduction of the aldehyde | Lithium aluminum hydride, THF, 0 °C to rt | 85% | nih.gov |

| Overall | 28% | nih.gov |

Precursor Chemistry and Intermediate Reactions

The chemistry of (1-Methyl-1H-imidazol-2-yl)methanol and its derivatives is notable for its role in the synthesis of carbonyl compounds. These derivatives serve as stable precursors that can be strategically converted into aldehydes and ketones through specific reaction pathways involving quaternary ammonium (B1175870) salts. This functionality also allows them to act as effective masked synthons for the carbonyl group.

Conversion of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives into Carbonyl Compounds via Quaternary Salts

A key synthetic application of (1-Methyl-1H-imidazol-2-yl)methanol derivatives is their conversion into carbonyl compounds. jst.go.jpjst.go.jp This transformation is achieved by first converting the alcohol derivative into a quaternary imidazolium (B1220033) salt, which is then treated with a base to yield the desired carbonyl compound.

The general methodology involves two main steps. First, the (1-Methyl-1H-imidazol-2-yl)methanol derivatives are prepared. This can be done by reacting 2-lithio-1-methyl-1H-imidazole with various aldehydes or ketones, or by treating 2-acyl-1H-imidazoles with organometallic reagents or reducing agents like sodium borohydride. jst.go.jpjst.go.jp

The resulting alcohol is then quaternized, typically by reacting it with an alkylating agent such as methyl iodide (CH₃I) or benzyl (B1604629) bromide (BnBr). This reaction forms a 1,3-dialkyl-2-(α-hydroxyalkyl)imidazolium salt. The subsequent treatment of this quaternary salt with a base, such as aqueous sodium hydroxide (B78521), induces cleavage of the C-C bond between the imidazole ring and the carbinol carbon, releasing the corresponding carbonyl compound in good yields. jst.go.jpjst.go.jp

A proposed mechanism suggests that the hydroxide ion attacks the C2-proton of the imidazolium salt, leading to the formation of an ylide. This intermediate then undergoes rearrangement and elimination to furnish the final carbonyl product. jst.go.jp

The effectiveness of this conversion is demonstrated in the table below, which shows the yields of various carbonyl compounds obtained from their respective (1-Methyl-1H-imidazol-2-yl)methanol precursors.

| Starting Alcohol Derivative (Substituents on Carbinol Carbon) | Quaternizing Agent | Resulting Carbonyl Compound | Yield (%) | Reference |

|---|---|---|---|---|

| H, Ph | CH₃I | Benzaldehyde | 94 | jst.go.jpjst.go.jp |

| H, p-Tolyl | CH₃I | p-Tolualdehyde | 95 | jst.go.jpjst.go.jp |

| H, p-Anisyl | CH₃I | p-Anisaldehyde | 96 | jst.go.jpjst.go.jp |

| H, C₆H₁₁ (Cyclohexyl) | CH₃I | Cyclohexanecarboxaldehyde | 85 | jst.go.jpjst.go.jp |

| Me, Ph | CH₃I | Acetophenone | 95 | jst.go.jpjst.go.jp |

| Ph, Ph | CH₃I | Benzophenone | 98 | jst.go.jpjst.go.jp |

Role as a Masked Carbonyl Group Synthon

The synthetic utility of the (1-Methyl-1H-imidazol-2-yl)methanol system extends to its function as a masked carbonyl group synthon. jst.go.jpjst.go.jp A synthon is a conceptual unit within a molecule that represents a potential reagent in a synthetic transformation. In this context, the (1-methyl-1H-imidazol-2-yl)methanol moiety, represented by the general structure R-C(OH)-C=N-CH=CH-NCH₃, serves as a stable, masked form of a carbonyl group (R-C=O). jst.go.jpjst.go.jp

This masking strategy is particularly useful in multi-step syntheses where a reactive carbonyl group needs to be protected while other transformations are carried out on the molecule. The process involves two key phases:

Masking: A carbonyl compound (an aldehyde or ketone) is reacted with 2-lithio-1-methyl-1H-imidazole. The nucleophilic attack of the lithiated imidazole on the carbonyl carbon forms the stable (1-methyl-1H-imidazol-2-yl)methanol derivative. jst.go.jpjst.go.jpmasterorganicchemistry.com This effectively "masks" the original carbonyl functionality.

Unmasking: When the carbonyl group is needed again, the masking group is removed. This is achieved by the conversion process detailed in the previous section (2.3.1), where the alcohol is quaternized and then treated with a base to regenerate the carbonyl compound. jst.go.jpjst.go.jp

The stability of the imidazole-based alcohol system makes it an excellent choice for protecting carbonyl groups. The table below illustrates the initial step of this process, showing the formation of various masked carbonyls from different aldehydes and ketones.

| Starting Carbonyl Compound | Reagent | Resulting Masked Carbonyl ((1-Methyl-1H-imidazol-2-yl)methanol derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 2-Lithio-1-methyl-1H-imidazole | (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol | 94 | jst.go.jpjst.go.jp |

| p-Tolualdehyde | 2-Lithio-1-methyl-1H-imidazole | (1-Methyl-1H-imidazol-2-yl)(p-tolyl)methanol | 92 | jst.go.jpjst.go.jp |

| p-Anisaldehyde | 2-Lithio-1-methyl-1H-imidazole | (p-Anisyl)(1-methyl-1H-imidazol-2-yl)methanol | 95 | jst.go.jpjst.go.jp |

| Acetophenone | 2-Lithio-1-methyl-1H-imidazole | 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanol | 90 | jst.go.jpjst.go.jp |

| Benzophenone | 2-Lithio-1-methyl-1H-imidazole | (1-Methyl-1H-imidazol-2-yl)diphenylmethanol | 91 | jst.go.jpjst.go.jp |

Coordination Chemistry of 1 Methyl 1h Imidazol 2 Yl Methanol

Ligand Properties and Coordination Modes

(1-Methyl-1H-imidazol-2-yl)methanol possesses two potential donor sites: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group. This structure allows it to exhibit flexible coordination behavior, acting as either a monodentate or a bidentate ligand depending on the reaction conditions and the metal ion involved.

(1-Methyl-1H-imidazol-2-yl)methanol can act as a bidentate ligand, coordinating to a central metal ion through both the imidazole nitrogen atom and the methanol oxygen atom. This chelation forms a stable five-membered ring, a common feature in coordination chemistry. An example of this is seen in the cobalt(II) complex [Co(OAc)₂(L)₂], where 'L' represents (1-methyl-1H-imidazol-2-yl)methanol. researchgate.net In this complex, two molecules of the ligand are coordinated to the cobalt(II) ion in a bidentate fashion. researchgate.net Similarly, the related benzimidazole (B57391) derivative, (1-methyl-1H-benzimidazol-2-yl)methanol, also coordinates to cobalt(II) as a bidentate ligand via its nitrogen and oxygen atoms in the complex [Co(NCS)₂(C₉H₁₀N₂O)₂]. nih.gov

Under different chemical environments, (1-Methyl-1H-imidazol-2-yl)methanol can coordinate in a monodentate fashion. In this mode, it bonds to the metal center using only the nitrogen atom from its imidazole ring, while the methanol group remains uncoordinated. This behavior is observed in the cobalt(II) complex [CoCl₂(L)₂], where two ligands are ligated to the metal ion through their nitrogen atoms, resulting in a distorted tetrahedral geometry. researchgate.net This monodentate coordination is also a known mode for imidazole itself in various metal complexes. researchgate.net

While (1-Methyl-1H-imidazol-2-yl)methanol itself acts as a mono- or bidentate ligand, tripodal ligands can be designed from similar structural units to achieve tridentate coordination. A related ligand system, tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl, demonstrates this principle. rsc.org This ligand, abbreviated as [Tismᵖʳⁱᴮᵉⁿᶻ], can form carbatrane compounds with metals where it exhibits κ³-coordination, binding to the metal center through three nitrogen atoms from the benzimidazole units. rsc.org This illustrates the potential for creating tridentate ligands by incorporating multiple imidazole-type moieties into a single molecular framework.

Complex Formation with Transition Metals

The versatile coordination modes of (1-Methyl-1H-imidazol-2-yl)methanol make it a valuable ligand for synthesizing a variety of transition metal complexes with diverse geometries and properties.

Research has been conducted on the synthesis and characterization of novel cobalt(II) complexes utilizing (1-methyl-1H-imidazol-2-yl)methanol as the primary ligand. researchgate.netdocumentsdelivered.com A study reported two distinct cobalt(II) complexes, formulated as [Co(OAc)₂(L)₂] (complex 1) and [CoCl₂(L)₂] (complex 2), where L is (1-methyl-1H-imidazol-2-yl)methanol. researchgate.net These complexes were synthesized and their structures were elucidated using single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy. researchgate.net The final structures of these complexes are dictated by the nature of the ancillary ligands (acetate vs. chloride), which influences the coordination mode of the (1-methyl-1H-imidazol-2-yl)methanol ligand. researchgate.net

Table 1: Cobalt(II) Complexes with (1-Methyl-1H-imidazol-2-yl)methanol

| Complex | Ligand Coordination Mode | Coordination Geometry | Source |

|---|---|---|---|

| [Co(OAc)₂(L)₂] | Bidentate (N, O) | Distorted Octahedral | researchgate.net |

| [CoCl₂(L)₂] | Monodentate (N) | Distorted Tetrahedral | researchgate.net |

In the complex [Co(OAc)₂(L)₂], the cobalt(II) ion is six-coordinate, displaying a distorted octahedral geometry. researchgate.net This geometry arises from the coordination of two bidentate (1-methyl-1H-imidazol-2-yl)methanol ligands and two acetate (B1210297) groups. researchgate.net The distortion from an ideal octahedron is common in cobalt(II) complexes and can be attributed to factors such as the steric constraints of the ligands and the Jahn-Teller effect not being applicable to d⁷ ions in a high-spin octahedral field. The electronic spectra of such complexes are often indicative of this distortion. orientjchem.org In a similar complex formed with the benzimidazole derivative, [Co(NCS)₂(C₉H₁₀N₂O)₂], the cobalt(II) ion is also in a distorted octahedral environment, coordinated by four nitrogen atoms and two oxygen atoms. nih.govnih.gov The degree of distortion in such complexes can significantly influence their magnetic properties. nju.edu.cn

Based on a comprehensive review of available scientific literature, the specific coordination complexes of (1-Methyl-1H-imidazol-2-yl)methanol as outlined in the request—specifically its detailed coordination behavior with cadmium(II) and iron(II) including the specified geometries and ligand environments—could not be sufficiently sourced to generate a scientifically accurate article.

The search results yielded information on chemically related, but distinct, compounds. For instance, studies on iron complexes with acetate and water ligands were found for the similar but different ligand, 1-methyl-imidazole, which forms μ3-oxo-centered mixed-valent trinuclear iron complexes. researchgate.netresearchgate.net Similarly, while information exists for cadmium(II) complexes with other imidazole-based ligands, such as 1-methyl-2-(p-tolylazo)imidazole and 1-methyl imidazole, which do exhibit features like distorted tetrahedral geometries, this information does not pertain to the target compound (1-Methyl-1H-imidazol-2-yl)methanol. nih.govresearchgate.net

To adhere to the strict requirement of focusing solely on (1-Methyl-1H-imidazol-2-yl)methanol and the specified subsections, it is not possible to construct the requested article without extrapolating from these related compounds, which would violate the core instructions and compromise scientific accuracy. Therefore, the requested article cannot be generated at this time.

Copper(I) and Copper(II) Complexes

(1-Methyl-1H-imidazol-2-yl)methanol can coordinate to both copper(I) and copper(II) centers. In these complexes, the ligand typically acts as a bidentate N,O-donor, utilizing the N3 atom of the imidazole ring and the oxygen atom of the methanol group to form a stable five-membered chelate ring.

Research on related copper(II) complexes with substituted imidazoles provides insight into the expected coordination behavior. For instance, copper(II) complexes with 2-methyl-5-nitroimidazole (B138375) have been shown to form distorted octahedral geometries. In these structures, the imidazole ligands coordinate to the copper(II) ion, with the coordination sphere often completed by other ligands such as water molecules or counter-ions. nih.gov The introduction of a methyl group on the imidazole ligand can introduce steric crowding, which in turn influences the coordination geometry and the ability of other, bulkier ligands to coordinate to the metal center. acs.org

In the case of (1-Methyl-1H-imidazol-2-yl)methanol, the presence of the N-methyl group and the 2-methanol substituent would lead to specific steric and electronic effects. The N-methyl group enhances the ligand's electron-donating ability, while the methanol group provides an additional coordination site. The flexibility of the hydroxymethyl group allows it to accommodate various coordination geometries.

A series of copper(II) methacrylate (B99206) complexes with different 2-alkylimidazole derivatives revealed that the stereochemistry of the copper ion is typically a distorted octahedron, though square-pyramidal geometries are also observed. nih.gov The imidazole derivatives in these complexes generally act as unidentate ligands. nih.gov However, the presence of the methanol group in (1-Methyl-1H-imidazol-2-yl)methanol strongly favors bidentate chelation.

The table below summarizes typical coordination parameters observed in related copper(II) complexes with N-donor ligands, which can be considered analogous to complexes of (1-Methyl-1H-imidazol-2-yl)methanol.

| Complex | Copper(II) Geometry | Cu-N Bond Length (Å) | Cu-O Bond Length (Å) |

| [Cu(2-methyl-5-nitroimidazole)₂(NO₃)₂] | Distorted Octahedral | 1.993(12) | - |

| [Cu(2-ethylimidazole)₂(methacrylate)₂] | Distorted Octahedral | ~1.99 | ~1.97-2.67 |

| [Cu(2-isopropylimidazole)₂(methacrylate)₂]·CH₃OH | Distorted Octahedral | ~1.99 | ~1.97-2.67 |

| Mononuclear Cu(II) complex with benzimidazole ligand | Square Planar | - | - |

This table presents representative data from analogous copper complexes to illustrate expected coordination parameters.

Palladium(II) Complexes

Palladium(II) complexes are of significant interest due to their applications in catalysis. (1-Methyl-1H-imidazol-2-yl)methanol can form stable square planar complexes with palladium(II). The ligand's N,O-bidentate nature makes it a suitable candidate for forming chelate rings with the metal center, which can enhance the stability of the complex.

Studies on related palladium(II) complexes with imidazole-based ligands, such as N-heterocyclic carbene (NHC) dithiocarboxylate ligands, demonstrate the versatility of imidazole derivatives in stabilizing palladium centers. nih.gov In these complexes, the imidazole moiety is part of a larger ligand system that coordinates to the palladium(II) ion. nih.gov While the coordination mode is different, these studies highlight the strong affinity of imidazole-based ligands for palladium.

The coordination of (1-Methyl-1H-imidazol-2-yl)methanol to palladium(II) would likely result in a neutral complex if coordinated to a PdCl₂ precursor, with the ligand displacing two chloride ions. The resulting complex would feature a five-membered chelate ring, which is a common and stable motif in coordination chemistry.

Influence of Ligand Substituents on Coordination Behavior

The coordination behavior of imidazole-based ligands is highly tunable through the introduction of various substituents on the imidazole ring. These substituents can exert both steric and electronic effects, which in turn dictate the geometry, coordination number, and reactivity of the resulting metal complexes.

Alkyl and aryl substituents on the imidazole ring can significantly impact the ligand's coordination properties.

Steric Effects: The size of the substituent at the C2 position of the imidazole ring can create steric hindrance around the metal center. organic-chemistry.org For example, a bulky substituent can prevent the coordination of additional ligands or favor a lower coordination number. In the context of (1-Methyl-1H-imidazol-2-yl)methanol, the hydroxymethyl group at the C2 position is relatively small, but its flexibility allows it to influence the spatial arrangement of other ligands in the coordination sphere. The methyl group at the N1 position also contributes to the steric environment. Studies on Hg(II) complexes have shown that steric and electronic effects of the ligands are primary determinants of the final coordination arrangement. nih.gov

Electronic Effects: The electronic nature of the substituents influences the electron-donating ability of the imidazole ligand. Alkyl groups are generally electron-donating, which increases the electron density on the imidazole ring and enhances its σ-donor strength. Aryl groups can have more complex electronic effects, depending on the substituents on the aryl ring itself. The N-methyl group in (1-Methyl-1H-imidazol-2-yl)methanol is an electron-donating group, which strengthens the coordinate bond to the metal center. Research on Fe₄S₄-based coordination polymers has demonstrated how methylation of organic linkers can modulate electronic factors to fine-tune the electronic structures of metal-organic materials. rsc.org

The following table summarizes the general steric and electronic effects of common substituents on imidazole ligands:

| Substituent | Steric Effect | Electronic Effect |

| Methyl | Small | Electron-donating |

| Ethyl | Moderate | Electron-donating |

| Isopropyl | Larger | Electron-donating |

| Phenyl | Bulky | Can be electron-withdrawing or -donating depending on substitution |

The coordination chemistry of (1-Methyl-1H-imidazol-2-yl)methanol as a monodentate or bidentate ligand can be compared to that of ligands containing two or three imidazole units.

Bis-imidazole derivatives can act as chelating ligands, forming stable complexes with a variety of metal ions. They can also act as bridging ligands, leading to the formation of polynuclear complexes or coordination polymers. The flexibility of the linker between the two imidazole rings plays a crucial role in determining the coordination mode.

Tris-imidazole derivatives , such as tris(pyrazolyl)methane or tris(pyrazolyl)borate ligands, are tripodal ligands that can occupy three coordination sites on a metal center. rsc.org These ligands often lead to the formation of highly stable, coordinatively saturated complexes.

For (1-Methyl-1H-imidazol-2-yl)methanol, bidentate N,O-coordination is expected to be the most common mode, leading to the formation of a five-membered chelate ring. This chelate effect enhances the stability of the resulting complex. The coordination number of the metal center will then depend on the metal ion itself and the other ligands present in the coordination sphere.

For instance, with copper(II), a coordination number of 6 is common, often resulting in a distorted octahedral geometry. nih.gov With palladium(II), a coordination number of 4 is typical, leading to a square planar geometry.

Studies on Zn(II)-imidazole complexes have shown that both the coordination number and the molecular geometry have a significant impact on the properties of the complex, such as the acidity of a coordinated water molecule. rsc.orgresearchgate.net This demonstrates the intricate relationship between the ligand's structure and the resulting complex's properties and reactivity. The spatial arrangement of ligands around the metal center influences the electronic environment and, consequently, the chemical behavior of the complex. solubilityofthings.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is used to determine various properties of (1-Methyl-1H-imidazol-2-yl)methanol at the atomic level.

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also elucidated through DFT. The HOMO and LUMO are crucial in determining the chemical reactivity and the electronic transition properties of the molecule. For imidazole (B134444) derivatives, the HOMO is often localized on the imidazole ring, while the LUMO distribution can vary depending on the substituents. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Calculated Molecular Geometries for (1-Methyl-1H-imidazol-2-yl)methanol (Note: Specific calculated values from primary literature were not accessible. The table structure is provided for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-N (imidazole) | Data not available |

| C=C (imidazole) | Data not available | |

| C-O (methanol) | Data not available | |

| Bond Angle | N-C-N (imidazole) | Data not available |

| C-C-O (methanol) | Data not available |

The electronic absorption spectra of (1-Methyl-1H-imidazol-2-yl)methanol can be predicted using DFT calculations. These calculations help in assigning the electronic transitions observed in experimental UV-Vis spectra. The transitions are typically from occupied molecular orbitals to unoccupied ones, and their energies and oscillator strengths can be computed. documentsdelivered.com

Vibrational frequency analysis is another significant application of DFT. The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies of the O-H group in the methanol (B129727) moiety and the C=N and C-N bonds within the imidazole ring can be identified. Theoretical calculations have shown good agreement with experimental FT-IR spectra for this compound when studied as a ligand in metal complexes. documentsdelivered.com

Table 2: Calculated Electronic Transitions and Vibrational Frequencies for (1-Methyl-1H-imidazol-2-yl)methanol (Note: Specific calculated values from primary literature were not accessible. The table structure is provided for illustrative purposes.)

| Type | Transition/Mode | Calculated Value |

|---|---|---|

| Electronic Transition | λmax (nm) | Data not available |

| Oscillator Strength | Data not available | |

| Vibrational Frequency | ν(O-H) (cm⁻¹) | Data not available |

| ν(C=N) (cm⁻¹) | Data not available |

To gain deeper insights into the nature of chemical bonds and non-covalent interactions, advanced analytical methods are employed. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize atomic and bond properties. wikipedia.org This analysis can reveal the nature of covalent and non-covalent interactions within the molecule by examining the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points. nih.gov

Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, regions of attractive and repulsive interactions can be identified. This would be particularly useful in understanding intermolecular interactions of (1-Methyl-1H-imidazol-2-yl)methanol in condensed phases.

The Density of States (DOS) plot provides a graphical representation of the number of available electronic states at each energy level. The partial density of states (PDOS) can further break down the contributions of different atoms or molecular fragments to the total DOS, offering a clearer picture of the electronic structure and bonding.

While (1-Methyl-1H-imidazol-2-yl)methanol itself is not a radical, DFT can be used to predict its magnetic properties, such as magnetizability and nuclear magnetic resonance (NMR) chemical shifts. For paramagnetic systems involving this ligand, such as its complexes with transition metals, DFT is instrumental in calculating magnetic coupling constants (J) between metal centers, which describes the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interaction. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Calculations

TD-DFT is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is particularly valuable for understanding photochemical and photophysical processes.

TD-DFT calculations provide detailed information about the excited states of (1-Methyl-1H-imidazol-2-yl)methanol. This includes the energies of the excited states, their lifetimes, and the nature of the electronic transitions leading to them. For many imidazole derivatives, electronic transitions can have a significant charge-transfer (CT) character, where electron density is moved from one part of the molecule to another upon excitation. nih.gov Analyzing the molecular orbitals involved in the transition (e.g., from a HOMO on the imidazole ring to a LUMO on a substituent) allows for the characterization of these CT states. This information is crucial for designing molecules with specific photophysical properties, such as fluorescence or phosphorescence.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of (1-Methyl-1H-imidazol-2-yl)methanol, distinct signals are expected for each type of proton in the molecule. The methyl group attached to the nitrogen (N-CH₃) would typically appear as a sharp singlet. The two protons on the imidazole (B134444) ring (at positions 4 and 5) would present as distinct signals, likely doublets, due to coupling with each other. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, or potentially a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) signal is often broad and its chemical shift can be variable depending on the solvent and concentration.

For the related precursor, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, the ¹H NMR signals in CDCl₃ have been reported at δ 7.79 (d, 1H), 7.70 (d, 1H), 5.20 (s, 2H), and 3.86 (s, 3H) ppm ambeed.com. These correspond to the imidazole protons, the chloromethyl protons, and the N-methyl protons, respectively. By analogy, the spectrum of (1-Methyl-1H-imidazol-2-yl)methanol is expected to show similar shifts for the imidazole and N-methyl protons, with the methylene signal appearing in a region characteristic for a hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for (1-Methyl-1H-imidazol-2-yl)methanol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH ₃ | ~3.7-3.9 | Singlet |

| CH ₂OH | ~4.6-4.8 | Singlet |

| Imidazole C4-H | ~6.8-7.0 | Doublet |

| Imidazole C5-H | ~7.0-7.2 | Doublet |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For (1-Methyl-1H-imidazol-2-yl)methanol, five distinct signals are anticipated. The carbon of the N-methyl group will appear in the aliphatic region. The methylene carbon of the hydroxymethyl group will also be in this region but further downfield due to the attached oxygen. The three carbons of the imidazole ring will have characteristic shifts in the aromatic/heteroaromatic region.

The ¹³C NMR data for the precursor 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in CD₃OD shows signals at δ 142.05, 124.7, 119.08, 33.9, and 31.4 ppm ambeed.com. These correspond to the imidazole and methyl carbons. The spectrum of (1-Methyl-1H-imidazol-2-yl)methanol would be expected to show a downfield shift for the C2 carbon of the imidazole ring and a signal for the hydroxymethyl carbon typically around 50-60 ppm.

Table 2: Predicted ¹³C{¹H} NMR Chemical Shifts for (1-Methyl-1H-imidazol-2-yl)methanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 2 (Imidazole) | ~145-150 |

| C 4 (Imidazole) | ~127-129 |

| C 5 (Imidazole) | ~120-122 |

| C H₂OH | ~55-60 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule. For (1-Methyl-1H-imidazol-2-yl)methanol (C₅H₈N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 113.0715. Experimental HRMS analysis is used to confirm that the measured mass matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity. For the closely related precursor, 2-(chloromethyl)-1-methyl-1H-imidazole, the [M+H]⁺ ion has been observed at m/z 131.0384 using time-of-flight mass spectrometry (TOF-MS) ambeed.com.

Electrospray Ionization is a soft ionization technique that is well-suited for polar, non-volatile molecules like (1-Methyl-1H-imidazol-2-yl)methanol. In ESI-MS, the primary ion observed is typically the protonated molecule, [M+H]⁺. In the case of this compound, this would correspond to an m/z of 113. By inducing fragmentation (MS/MS), further structural information can be obtained. Common fragmentation pathways for related nitroimidazole metabolites include the loss of water, formaldehyde (B43269), or other small neutral molecules from the parent ion nih.govresearchgate.net.

Table 3: Expected ESI-MS Fragments for (1-Methyl-1H-imidazol-2-yl)methanol

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 113 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 95 | Loss of water |

GC-MS combines gas chromatography for separation with mass spectrometry for detection. While the polarity and hydroxyl group of (1-Methyl-1H-imidazol-2-yl)methanol might require derivatization for optimal GC analysis, the technique can provide valuable information gdut.edu.cn. The mass spectrum obtained under electron ionization (EI) conditions typically shows more extensive fragmentation than ESI-MS. For the unmethylated analog, (1H-Imidazol-2-yl)methanol, GC-MS data shows a molecular ion peak at m/z 98, with major fragment ions at m/z 97 and 41 nih.gov. For (1-Methyl-1H-imidazol-2-yl)methanol, the molecular ion peak would be at m/z 112. Characteristic fragmentation would likely involve the loss of a hydrogen atom (to m/z 111), loss of the hydroxymethyl group, and cleavage of the imidazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the study of (1-Methyl-1H-imidazol-2-yl)methanol and its coordination compounds, IR spectra offer valuable information on the ligand's binding to metal centers.

A comparative analysis of the IR spectrum of the free ligand with that of its metal complexes reveals characteristic shifts in absorption bands, indicating coordination. For instance, in Co(II) complexes derived from (1-Methyl-1H-imidazol-2-yl)methanol, the IR spectrum of the free ligand exhibits a broad band in the 3250-2500 cm⁻¹ range, which is attributed to the O-H stretching vibration of the methanol (B129727) group involved in hydrogen bonding. Upon complexation, the position and shape of this band are altered, reflecting the coordination of the hydroxyl oxygen to the Co(II) ion.

Furthermore, the C=N stretching vibration of the imidazole ring, typically observed around 1620 cm⁻¹ in the free ligand, may shift to lower or higher frequencies upon complexation, providing evidence of the nitrogen atom's involvement in the coordination sphere. The presence of new bands in the far-IR region (typically below 600 cm⁻¹) of the complexes' spectra, which are absent in the free ligand, can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of coordination bonds. documentsdelivered.com

For comparative purposes, the FT-IR spectrum of the related isomer, 1H-imidazole-1-methanol, shows characteristic peaks at 3135 cm⁻¹ and 3109 cm⁻¹ (imidazole C-H stretching), 2811 cm⁻¹ (methanol C-H stretching), and a strong band at 1509 cm⁻¹ (imidazole ring stretching). acs.org

Table 1: Selected IR Absorption Bands for (1-Methyl-1H-imidazol-2-yl)methanol and its Co(II) Complexes

| Functional Group | Free Ligand (cm⁻¹) | Co(II) Complex (cm⁻¹) | Assignment |

| O-H | 3250-2500 (broad) | Modified | Stretching Vibration |

| C=N | ~1620 | Shifted | Imidazole Ring Stretching |

| M-O | - | Present | Metal-Oxygen Stretching |

| M-N | - | Present | Metal-Nitrogen Stretching |

Note: Specific peak positions for the Co(II) complex are dependent on the full structure of the complex.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying the coordination environment of metal ions in complexes. The UV-Vis spectrum of (1-Methyl-1H-imidazol-2-yl)methanol in methanol typically displays absorption bands in the UV region corresponding to π → π* and n → π* transitions within the imidazole ring.

When (1-Methyl-1H-imidazol-2-yl)methanol coordinates to a metal ion, such as Co(II), the UV-Vis spectrum of the resulting complex exhibits new absorption bands in the visible region. These bands are attributed to d-d electronic transitions of the metal ion, and their positions and intensities are indicative of the coordination geometry around the metal center. For example, Co(II) complexes with this ligand have been shown to display absorption bands characteristic of a distorted tetrahedral or octahedral geometry, depending on the stoichiometry and the presence of other coordinating species. documentsdelivered.com

In a study of Co(II) complexes with (1-Methyl-1H-imidazol-2-yl)methanol, the electronic spectra in the solid state and in solution were analyzed. The observed d-d transition bands were assigned based on the expected electronic transitions for Co(II) in a particular coordination environment, which was further supported by theoretical calculations (TD-DFT). documentsdelivered.com

Single Crystal X-ray Diffraction Analysis

Determination of Crystal Structure and Molecular Geometry

For comparison, the crystal structure of the isomer 1H-imidazole-1-methanol reveals a monoclinic crystal system with the space group P2₁/n. In this structure, there are three crystallographically unique molecules in the asymmetric unit. acs.orgnsf.gov The methanol substituent's orientation relative to the imidazole ring differs among these three molecules, with torsion angles of -102.0(2)°, -80.2(2)°, and 90.6(2)°. researchgate.net

A related compound, 1-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate, crystallizes in an orthorhombic system with the space group Pna2₁. The dihedral angle between the central triazole ring and the pendant imidazole ring is 12.3(2)°. researchgate.net

Analysis of Coordination Environments

In the context of its metal complexes, (1-Methyl-1H-imidazol-2-yl)methanol typically acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the imidazole ring and the oxygen atom of the methanol group.

In the reported Co(II) complexes, the coordination environment around the cobalt ion is formed by two (1-Methyl-1H-imidazol-2-yl)methanol ligands and two anionic ligands (e.g., chloride or thiocyanate). The resulting geometry around the Co(II) center is typically a distorted tetrahedron. The bond lengths between the Co(II) ion and the donor atoms of the ligand (Co-N and Co-O) are within the expected ranges for such complexes. documentsdelivered.com

The coordination environment can be influenced by the nature of the metal ion and the other ligands present in the complex. For example, in some benzimidazole-coordinated copper(II) complexes, the metal center can adopt a slightly distorted square planar geometry. acs.org

Table 2: Crystallographic Data for a Representative Co(II) Complex of (1-Methyl-1H-imidazol-2-yl)methanol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | 4 |

Note: Specific cell parameters are found in the detailed crystallographic information file for the specific complex. documentsdelivered.com

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The crystal packing of complexes containing (1-Methyl-1H-imidazol-2-yl)methanol is stabilized by various intermolecular interactions, including hydrogen bonding and, in some cases, π-π stacking.

The hydroxyl group of the methanol moiety is a key participant in hydrogen bonding. In the solid state, O-H···X hydrogen bonds are commonly observed, where X can be an anionic ligand (e.g., Cl⁻) or a nitrogen atom from an adjacent molecule. These interactions link the complex units into extended supramolecular architectures. documentsdelivered.com

For the related isomer, 1H-imidazole-1-methanol, extensive O—H···N hydrogen bonding is a dominant feature in its crystal structure. Three unique molecules are connected in a head-to-tail fashion to form a three-membered macrocycle. The hydrogen bond distances are 2.741(2) Å, 2.753(2) Å, and 2.715(2) Å. acs.orgnih.gov Additionally, cofacial π-stacking interactions are observed between imidazole rings of adjacent molecules, with a centroid-to-centroid distance of 3.7219(3) Å. researchgate.netnih.gov In the crystal structure of 1-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate, water molecules form hydrogen bonds with the organic molecules, creating corrugated sheets. researchgate.net

Medicinal Chemistry and Biological Activity Research

Antimicrobial and Antifungal Investigations

Investigations into the antimicrobial and antifungal properties of (1-Methyl-1H-imidazol-2-yl)methanol, often referred to as Hmim in literature, have primarily focused on its metal complexes. The compound itself has shown limited intrinsic activity, but its coordination with metal ions like zinc (Zn), cadmium (Cd), nickel (Ni), and copper (Cu) can significantly enhance its biological effects. research-nexus.netresearchgate.net

Studies have shown that (1-Methyl-1H-imidazol-2-yl)methanol, when uncomplexed, exerts negligible to no inhibitory activity against various bacterial strains. researchgate.net However, when coordinated with metal ions, the resulting complexes display a marked increase in antibacterial action. For instance, a zinc complex, [Zn(Hmim)₂(OAc)₂], and a cadmium complex, [Cd(Hmim)₂(OAc)₂], have demonstrated broad-spectrum inhibition against both Gram-positive and Gram-negative bacteria in agar (B569324) diffusion assays. research-nexus.netresearchgate.net The cadmium complex, in particular, exhibited antimicrobial activity that was either more potent than or similar to standard drugs against the microorganisms tested. researchgate.net

Furthermore, (1-Methyl-1H-imidazol-2-yl)methanol is utilized as a chemical precursor in the synthesis of more complex nitroimidazole derivatives, such as nitroimidazopyrazinones. acs.orgnih.gov These derivatives have been tested for potent activity against Mycobacterium tuberculosis, including drug-resistant strains, as well as other representative ESKAPE pathogens like Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

| Compound | Microorganism | Activity Level | Source |

|---|---|---|---|

| (1-Methyl-1H-imidazol-2-yl)methanol (Hmim) | Various Bacteria | No inhibitory activity | researchgate.net |

| [Zn(Hmim)₂(OAc)₂] (Zinc Complex) | Gram-positive & Gram-negative bacteria | Significant, broad-spectrum inhibition | research-nexus.net |

| [Cd(Hmim)₂(OAc)₂] (Cadmium Complex) | Gram-positive & Gram-negative bacteria | Potent to moderate | researchgate.net |

| Nitroimidazopyrazinone derivatives | Mycobacterium tuberculosis | Potent | acs.orgnih.gov |

Similar to its antibacterial profile, the antifungal activity of (1-Methyl-1H-imidazol-2-yl)methanol is significantly enhanced upon complexation with metal ions. The free ligand itself shows only moderate activity against yeast. researchgate.net However, its metal complexes, particularly those with zinc and cadmium, demonstrate notable inhibitory effects against pathogenic fungi and yeast. research-nexus.netresearchgate.net

The compound also serves as a starting material for synthesizing other imidazole-based molecules that are subsequently tested for antifungal potential. acs.orgnih.gov For example, derivatives have been screened against fungal species such as Candida albicans and Cryptococcus neoformans. nih.gov While not directly about the title compound, research on other imidazole-bearing hydrazone derivatives has shown activity against the fungus Fusarium oxysporum. researchgate.net

| Compound | Microorganism | Activity Level | Source |

|---|---|---|---|

| (1-Methyl-1H-imidazol-2-yl)methanol (Hmim) | Yeast | Moderate activity | researchgate.net |

| [Zn(Hmim)₂(OAc)₂] (Zinc Complex) | Yeast and Fungus | Significant inhibition | research-nexus.net |

| [Cd(Hmim)₂(OAc)₂] (Cadmium Complex) | Yeast and Fungus | Potent to moderate | researchgate.net |

| Nitroimidazopyrazinone derivatives | Candida albicans, Cryptococcus neoformans | Screened for activity | nih.gov |

The precise mechanism of action for (1-Methyl-1H-imidazol-2-yl)methanol against microorganisms is not extensively detailed in the available research. However, for imidazole-containing compounds in general, the mode of action often involves the disruption of cellular processes essential for pathogen survival. For metal complexes, the enhanced antimicrobial activity is often explained by chelation theory. Chelation can increase the lipophilic nature of the ligand, facilitating its transport across the microbial cell membrane. Once inside, the metal ion can interfere with normal cellular functions, such as enzyme activity and DNA replication, leading to cell death.

For nitroimidazole derivatives synthesized from (1-Methyl-1H-imidazol-2-yl)methanol, the mechanism is better understood. These compounds typically act as prodrugs that are activated under the low-oxygen conditions found in certain bacteria and protozoa. The nitro group is reduced to form radical species that are highly reactive and induce cytotoxic effects by damaging DNA and other macromolecules.

Anticancer Research and Cytotoxicity Studies

The application of (1-Methyl-1H-imidazol-2-yl)methanol in anticancer research is primarily as a structural component for the synthesis of more complex molecules and metal-based compounds with cytotoxic potential.

Research into the cytotoxic effects of compounds derived from (1-Methyl-1H-imidazol-2-yl)methanol has shown activity against several cancer cell lines. Metal complexes of the compound have been a particular focus. For instance, a cobalt(II) complex derived from (1-Methyl-1H-imidazol-2-yl)methanol was reported to have selective but moderately potent cytotoxic activity against human hepatocellular carcinoma (HepG2) cells. researchgate.net Similarly, imidazo (B10784944) pyranotacrine derivatives, which can be synthesized using imidazole (B134444) precursors, have been evaluated for hepatotoxicity on HepG2 cells. researchgate.net

While direct studies on NB4 (human promyelocytic leukemia) and K562 (human chronic myelogenous leukemia) cell lines using (1-Methyl-1H-imidazol-2-yl)methanol were not found, other imidazole derivatives have been investigated for their antiproliferative effects on these very cell lines. researchgate.net This suggests that the core imidazole scaffold, for which (1-Methyl-1H-imidazol-2-yl)methanol is a representative, is of significant interest in the development of treatments for leukemia.

The imidazole scaffold is a key component in various compounds designed to interact with specific molecular targets implicated in cancer. Although direct evidence for (1-Methyl-1H-imidazol-2-yl)methanol modulating these targets is scarce, its role as a synthetic precursor is well-established.

p53 Activation: Certain imidazole derivatives have been shown to inhibit cancer cell proliferation by generating reactive oxygen species (ROS) and causing DNA damage, which in turn leads to the activation of the tumor suppressor protein p53.

EGFR and B-RAF Inhibition: The compound has been used in the synthesis of molecules targeting Epidermal Growth Factor Receptor (EGFR). google.com Furthermore, the related imidazothiazole scaffold is widely explored for its anticancer activity through mechanisms that include the inhibition of both EGFR and B-RAF kinase. researchgate.net

DHFR Kinase Inhibition: (1-Methyl-1H-imidazol-2-yl)methanol is listed as a reactant in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are being investigated for cancer therapy. google.com While distinct from Dihydrofolate Reductase (DHFR), both are key enzymes in nucleotide synthesis, a critical pathway for cancer cell proliferation. The broader class of imidazothiazoles has also been investigated for DHFR kinase inhibition. researchgate.net

Tubulin Polymerization Inhibition: The imidazole ring is a core structure in many compounds that act as tubulin polymerization inhibitors, a well-known anticancer mechanism. The related imidazothiazole scaffold is actively being explored for this purpose. researchgate.net

Antioxidant Activity Assessment

Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular conditions. jclmm.com The antioxidant potential of compounds is often evaluated through their ability to scavenge stable free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the antioxidant activity of compounds. banglajol.infomdpi.com The DPPH radical is a stable free radical that shows a characteristic absorbance at 517 nm. jclmm.combanglajol.info When an antioxidant compound donates an electron to DPPH, the radical is neutralized, leading to a decrease in absorbance, which can be measured spectrophotometrically. banglajol.info

While specific data on the DPPH radical scavenging capacity of (1-Methyl-1H-imidazol-2-yl)methanol itself is limited in the provided search results, the imidazole core is recognized for its contribution to the antioxidant activity of various derivatives. jclmm.com For instance, a study on different benzimidazole (B57391) derivatives showed that their DPPH scavenging activity varied, with some compounds exhibiting significant antioxidant potential. researchgate.net

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is another common method for determining the antioxidant capacity of compounds. nih.gov The assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color and is measured spectrophotometrically. nih.gov The addition of an antioxidant leads to the decolorization of the solution, and the extent of this change is proportional to the antioxidant's activity. nih.gov

Similar to the DPPH assay, direct quantitative data for the ABTS radical scavenging effect of (1-Methyl-1H-imidazol-2-yl)methanol is not extensively detailed in the search results. However, the antioxidant potential of imidazole-containing compounds is well-documented. mdpi.com For example, methanol (B129727) extracts of plants containing various bioactive compounds, including those with imidazole-like structures, have demonstrated significant ABTS radical scavenging activity. frontiersin.org

Other Biological Activities and Therapeutic Potential

Beyond anticancer and antioxidant effects, imidazole derivatives have been investigated for a variety of other biological activities.

The imidazole scaffold is a key component in a number of compounds with demonstrated antiviral properties. mdpi.comacs.org Research into nitroimidazole derivatives has shown that these compounds can exhibit both antiviral and antitumor activity. openmedicinalchemistryjournal.com While specific studies focusing solely on the antiviral activity of (1-Methyl-1H-imidazol-2-yl)methanol are not prominent in the search results, the broader class of imidazole derivatives to which it belongs is recognized for its potential in developing new antiviral agents. mdpi.com

Imidazole derivatives are well-known for their anti-inflammatory properties. mdpi.comacs.org The imidazole ring is a core component of molecules that can modulate inflammatory pathways. acs.org For example, some copper(II) complexes with benzimidazole ligands have shown efficacy in relieving chronic pain, acting similarly to nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org Although direct evidence for the anti-inflammatory properties of (1-Methyl-1H-imidazol-2-yl)methanol is not provided in the search results, its structural relationship to other known anti-inflammatory imidazole compounds suggests a potential for such activity. mdpi.comacs.org

Antiparasitic Activity

The imidazole nucleus, particularly when functionalized with a nitro group, is renowned for its potent antiparasitic properties. Nitroimidazole-based compounds are frontline treatments for infections caused by protozoan parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.

Research into nitroimidazole carboxamides has demonstrated their effectiveness against these parasites. Several of these new derivatives exhibit potent activity against G. lamblia, including strains that have developed resistance to the common drug metronidazole (B1676534). The activity of these compounds is believed to stem from the reduction of the nitro group within the parasite, a process that generates cytotoxic free radicals that damage cellular components. This mechanism allows them to bypass some resistance pathways observed with older nitroimidazole drugs.

The following table summarizes the in vitro activity of selected nitroimidazole compounds against various parasitic strains.

| Compound/Drug | Organism | EC50 Value (µM) | Notes |

| Metronidazole | Giardia lamblia (susceptible) | 6.1 - 18 | Standard treatment |

| New Nitroimidazole Carboxamides | Giardia lamblia (resistant strains) | 0.1 - 2.5 | More potent than metronidazole against resistant strains |

| Metronidazole | Entamoeba histolytica | 5.0 | Standard treatment |

| New Nitroimidazole Carboxamides | Entamoeba histolytica | 1.7 - 5.1 | Improved activity compared to metronidazole |

| Metronidazole | Trichomonas vaginalis | 0.8 | Standard treatment |

| New Nitroimidazole Carboxamides | Trichomonas vaginalis | 0.6 - 1.4 | Potent activity comparable to metronidazole |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Nitroimidazoles have also shown potential in the discovery of drugs to treat leishmaniasis, a parasitic disease caused by Leishmania donovani. nih.gov The development of effective oral treatments for leishmaniasis is a significant goal, and the nitroimidazole scaffold is a promising starting point for such research. nih.gov

Antihypertensive and Antineuropathic Applications

The versatility of the imidazole scaffold extends to cardiovascular medicine. Researchers have designed and synthesized imidazole derivatives of captopril (B1668294), a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The design strategy aimed to incorporate the key pharmacophoric elements of captopril into an imidazole structure to create novel ACE inhibitors with potentially improved properties and fewer side effects. This involves creating molecules that mimic the necessary binding interactions with the ACE active site.

While the imidazole scaffold is explored for a wide range of neurological applications, specific research on the antineuropathic applications of (1-Methyl-1H-imidazol-2-yl)methanol is not extensively documented in publicly available literature. However, the broader class of imidazole derivatives has been investigated for analgesic properties, which can be relevant to pain management.

Role of Imidazole Scaffold in Drug Discovery and Development

The imidazole ring is a fundamental building block in modern drug discovery, found in numerous natural products like the amino acid histidine and in a vast array of synthetic pharmaceuticals. nih.govnih.gov Its ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions makes it an exceptionally versatile scaffold for designing molecules that can bind to a wide range of biological targets. aau.edu

Design and Synthesis of Pharmacologically Active Derivatives

The chemical tractability of the imidazole ring allows for extensive modification and the synthesis of large libraries of derivatives. mdpi.com Medicinal chemists frequently use the imidazole nucleus as a starting point for developing new therapeutic agents by attaching different functional groups to various positions on the ring.

One common strategy is the "click chemistry" approach, which has been used to create novel imidazole-1,2,3-triazole hybrids. These hybrid molecules have been investigated for their anticancer activity against various cancer cell lines, including colon, cervical, and breast cancers. nih.gov Another approach involves the synthesis of imidazole-chalcone derivatives, which have been designed as inhibitors of microtubule polymerization, a key target in cancer therapy. sigmaaldrich.com These derivatives have shown promise in treating cervical cancer and even reversing resistance to existing chemotherapy drugs like cisplatin. sigmaaldrich.com

The synthesis of these derivatives often involves multi-step reactions, starting from a basic imidazole core and adding complexity through various chemical transformations to achieve the desired pharmacological profile. nih.govsigmaaldrich.com

Biomimetic Chelating Ligands for Metalloproteins

The imidazole side chain of the amino acid histidine is one of the most common ligands for binding metal ions in metalloproteins. Inspired by this natural design, chemists have synthesized polyimidazole chelating ligands to act as biomimetic models. These synthetic ligands help in understanding the complex coordination chemistry of metals in biological systems.

For instance, researchers have created imidazole-based ligands to study the binding of manganese (Mn²⁺) in calprotectin, an immune protein that sequesters essential metal nutrients from pathogens. mdpi.com By creating ligands with multiple imidazole donors, scientists can mimic the hexahistidine coordination site found in the protein and investigate the thermodynamic and structural factors that determine its high affinity for manganese. mdpi.com These studies often use techniques like potentiometric titration and electron paramagnetic resonance to determine the binding affinities of the synthetic ligands for various metal ions. mdpi.com

Functionalized Nitroimidazole Scaffold Development

The development of the nitroimidazole scaffold is a story of significant therapeutic success. nih.gov The discovery of azomycin (B20884) (2-nitroimidazole) as a natural antibiotic in 1953 was a pivotal moment that spurred the synthesis of numerous analogues. nih.gov This led to the creation of life-saving drugs for a range of diseases, including bacterial and parasitic infections. nih.govnih.gov

In recent years, the nitroimidazole scaffold has seen a resurgence with the approval of drugs like Delamanid and Pretomanid for treating multi-drug resistant tuberculosis (MDR-TB). nih.gov These successes have renewed interest in this scaffold, leading to further research into its functionalization. Current research focuses on creating new generations of nitroimidazole compounds, such as those based on the 6-nitro-2,3-dihydroimidazooxazole scaffold, to combat antimicrobial resistance and address other therapeutic needs.

The table below highlights key milestones in the development of the nitroimidazole scaffold.

| Compound/Drug | Year of Discovery/Report | Therapeutic Application | Significance |

| Azomycin (2-nitroimidazole) | 1953 | Antibacterial | First natural nitroimidazole discovered, sparking further research. nih.gov |

| Metronidazole | 1950s | Antiprotozoal, Antibacterial | A widely used drug for anaerobic and parasitic infections. |

| Delamanid | 2010s | Anti-tuberculosis (MDR-TB) | A life-saving drug for multi-drug resistant tuberculosis. nih.gov |

| Pretomanid | 2010s | Anti-tuberculosis (MDR-TB) | Another critical drug in the fight against MDR-TB. nih.gov |

This continued development underscores the enduring importance of the functionalized nitroimidazole scaffold in addressing global health challenges. nih.govnih.gov

Applications in Catalysis

Catalytic Properties of Metal Complexes